3-amino-4-chloro-N-(3-methoxypropyl)benzenesulfonamide
Overview
Description
3-amino-4-chloro-N-(3-methoxypropyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with amino, chloro, and sulfonamide groups, along with a methoxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(3-methoxypropyl)benzenesulfonamide typically involves multiple steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Chlorination: The benzene ring is chlorinated to introduce a chloro group.
Sulfonation: The benzene ring is sulfonated to introduce a sulfonamide group.
Alkylation: The sulfonamide group is alkylated with 3-methoxypropyl chloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-4-chloro-N-(3-methoxypropyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as an antibacterial agent. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, and this compound is no exception.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its antibacterial properties make it a candidate for the development of new antibiotics.
Industry
In industrial applications, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its sulfonamide group is particularly useful in the synthesis of azo dyes.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(3-methoxypropyl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folic acid synthesis. By binding to the active site of this enzyme, the compound prevents the formation of dihydropteroate, a precursor to folic acid, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3-methoxypropyl)-benzenesulfonamide: Lacks the chloro group.
3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide: Has a different alkyl chain.
3-Amino-4-chloro-N-(3-methoxypropyl)-benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
3-amino-4-chloro-N-(3-methoxypropyl)benzenesulfonamide is unique due to the presence of both chloro and methoxypropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-amino-4-chloro-N-(3-methoxypropyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S/c1-16-6-2-5-13-17(14,15)8-3-4-9(11)10(12)7-8/h3-4,7,13H,2,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZMXOGDAPBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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